4-Chloropyrrolo[2,1-f][1,2,4]triazine-2-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloropyrrolo[2,1-f][1,2,4]triazine-2-carbonitrile is a heterocyclic compound that features a fused pyrrole and triazine ring system.
Vorbereitungsmethoden
The synthesis of 4-Chloropyrrolo[2,1-f][1,2,4]triazine-2-carbonitrile can be achieved through several synthetic routes. One common method involves the cyclization of pyrrole derivatives with appropriate triazine precursors. The reaction conditions typically require the use of strong acids or bases and elevated temperatures to facilitate the formation of the fused ring system . Industrial production methods may involve multi-step synthesis processes, including the formation of intermediate compounds that are subsequently cyclized to yield the final product .
Analyse Chemischer Reaktionen
4-Chloropyrrolo[2,1-f][1,2,4]triazine-2-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific reagents and conditions for these transformations are less commonly reported.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex fused ring systems.
Wissenschaftliche Forschungsanwendungen
4-Chloropyrrolo[2,1-f][1,2,4]triazine-2-carbonitrile has several scientific research applications:
Medicinal Chemistry: The compound is a key intermediate in the synthesis of antiviral and anticancer agents.
Materials Science: The compound’s fused ring system imparts stability and unique electronic properties, making it useful in the development of advanced materials, such as organic semiconductors.
Biological Research: The compound is used in the study of enzyme inhibitors and receptor modulators, contributing to the understanding of various biological processes.
Wirkmechanismus
The mechanism of action of 4-Chloropyrrolo[2,1-f][1,2,4]triazine-2-carbonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites . These interactions can lead to changes in cellular signaling pathways, ultimately affecting biological processes .
Vergleich Mit ähnlichen Verbindungen
4-Chloropyrrolo[2,1-f][1,2,4]triazine-2-carbonitrile can be compared with other similar compounds, such as:
Pyrrolo[2,1-f][1,2,4]triazine Derivatives: These compounds share the same fused ring system but may have different substituents, leading to variations in their chemical and biological properties.
4-Aminopyrrolo[2,1-f][1,2,4]triazine: This compound has an amino group instead of a chlorine atom, which can significantly alter its reactivity and applications.
Pyrrolo[2,1-f][1,2,4]triazine-5-carbonitrile:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Eigenschaften
Molekularformel |
C7H3ClN4 |
---|---|
Molekulargewicht |
178.58 g/mol |
IUPAC-Name |
4-chloropyrrolo[2,1-f][1,2,4]triazine-2-carbonitrile |
InChI |
InChI=1S/C7H3ClN4/c8-7-5-2-1-3-12(5)11-6(4-9)10-7/h1-3H |
InChI-Schlüssel |
IVOLTFVSMNHSNI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN2C(=C1)C(=NC(=N2)C#N)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.